4-Bromooctane
Overview
Description
4-Bromooctane is an organic compound with the molecular formula C8H17Br. It is a brominated alkane, specifically an octane molecule where a bromine atom is attached to the fourth carbon atom in the chain. This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Mechanism of Action
Target of Action
4-Bromooctane is a simple alkyl halide, and its primary targets are nucleophilic entities in organic reactions. These targets can be a variety of biological molecules that contain nucleophilic functional groups, such as amines, alcohols, and thiols .
Mode of Action
The mode of action of this compound primarily involves nucleophilic substitution reactions. In these reactions, the bromine atom in this compound, being an excellent leaving group, is replaced by a nucleophile . This results in the formation of a new bond between the nucleophile and the carbon atom that was originally bonded to the bromine.
Biochemical Pathways
The specific biochemical pathways affected by this compound would depend on the specific nucleophile involved in the reaction. For instance, if the nucleophile is an amine, the reaction could lead to the formation of an alkylamine, which could then participate in various biochemical pathways, such as the synthesis of proteins or neurotransmitters .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific nucleophile that it reacts with. For example, if this compound reacts with an amine, the resulting alkylamine could affect cellular processes by acting as a precursor for the synthesis of various biomolecules .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the pH and temperature of the reaction environment, the presence of other reactive species, and the specific biological context (e.g., the type of cell or tissue in which the reaction occurs) .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromooctane can be synthesized through the bromination of octane. One common method involves the reaction of octane with hydrobromic acid and hydrogen peroxide at 80°C. The reaction mixture typically includes 1,2-dichloroethane, n-octane, 40% aqueous hydrobromic acid solution, and diatomaceous earth .
Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of hydrobromic acid and sulfuric acid. The primary alcohol is treated with an excess of aqueous hydrobromic acid and sulfuric acid, followed by refluxing to convert the alcohol into the corresponding bromide. The bromide is then separated from the reaction mixture by distillation .
Chemical Reactions Analysis
Types of Reactions: 4-Bromooctane undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: In these reactions, the bromine atom is replaced by a nucleophile. Common reagents include sodium hydroxide, potassium cyanide, and ammonia.
Elimination Reactions: These reactions involve the removal of the bromine atom along with a hydrogen atom from an adjacent carbon, forming an alkene. Common reagents include potassium tert-butoxide and sodium ethoxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic solution, potassium cyanide in ethanol, and ammonia in ethanol.
Elimination: Potassium tert-butoxide in dimethyl sulfoxide, sodium ethoxide in ethanol.
Major Products:
Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, nitriles, and amines.
Elimination: The major product is typically an octene isomer.
Scientific Research Applications
4-Bromooctane is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Biological Studies: As a reagent in the study of enzyme mechanisms and metabolic pathways.
Medicinal Chemistry: In the development of pharmaceuticals and bioactive compounds.
Industrial Applications: As a precursor in the production of surfactants, lubricants, and other industrial chemicals.
Comparison with Similar Compounds
1-Bromooctane: Similar to 4-Bromooctane but with the bromine atom attached to the first carbon atom.
2-Bromooctane: The bromine atom is attached to the second carbon atom.
3-Bromooctane: The bromine atom is attached to the third carbon atom.
Uniqueness of this compound: this compound is unique due to the position of the bromine atom on the fourth carbon, which can influence its reactivity and the types of reactions it undergoes. This positional isomerism can lead to different physical and chemical properties compared to its isomers .
Properties
IUPAC Name |
4-bromooctane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17Br/c1-3-5-7-8(9)6-4-2/h8H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDODEDHSASFCSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40883632 | |
Record name | Octane, 4-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40883632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
999-06-4 | |
Record name | 4-Bromooctane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=999-06-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octane, 4-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000999064 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octane, 4-bromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Octane, 4-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40883632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromooctane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.414 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What information about the molecular structure of 4-bromooctane can be inferred from the research on its dielectric relaxation?
A1: While the research [] doesn't directly provide detailed spectroscopic data, it offers insights into the molecule's overall structure and polarity. The study measures the "dielectric relaxation," which describes how the molecule reorients itself in response to an oscillating electric field. This behavior is directly related to the molecule's dipole moment, a measure of its charge separation.
Q2: How does the position of the bromine atom on the alkane chain affect its dielectric properties?
A2: While the provided abstracts don't directly compare different isomers, the research [] investigates a series of bromoalkanes, including 1-bromooctane and this compound. Although not explicitly stated, variations in their measured "mean relaxation times" and "Cole-Cole distribution parameters" [] would likely reflect the influence of bromine's position on the overall molecular dipole moment and its rotational freedom within the molecule. Further research and data analysis would be needed to draw specific conclusions about the impact of bromine position on these properties.
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